Albrassitriol

概要

説明

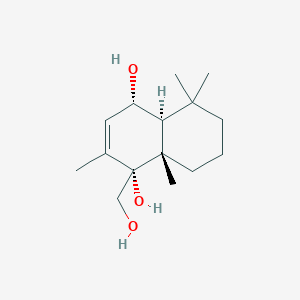

Albrassitriol is a natural product derived from the cultures of the fungus Penicillium species . It is a sesquiterpenoid compound with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .

準備方法

Synthetic Routes and Reaction Conditions: Albrassitriol can be synthesized through a multi-step chemical process starting from labdane diterpenoid, specifically (+)-larixol . The synthesis involves the conversion of (+)-larixol into 14,15-bisnorlab-7-ene-6,13-dione, followed by a Norrish type II photochemical degradation to yield drim-7,9(11)-diene-6-one . This intermediate is then treated with osmium tetroxide to form drim-7-ene-9,11-diol-6-one, which is subsequently reduced with lithium aluminum hydride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Penicillium species cultures under controlled conditions . The compound is then extracted and purified using various chromatographic techniques .

化学反応の分析

Types of Reactions: Albrassitriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Osmium tetroxide is commonly used for the oxidation of this compound intermediates.

Reduction: Lithium aluminum hydride is used for the reduction of carbonyl groups in this compound.

Substitution: Various organic solvents and reagents can be used for substitution reactions involving this compound.

Major Products: The major products formed from these reactions include drim-7-ene-9,11-diol-6-one and its epoxides, which are intermediates in the synthesis of this compound .

科学的研究の応用

Antimicrobial Properties

Overview : Albrassitriol has been studied for its antimicrobial effects against various pathogens, which positions it as a promising candidate for developing new antimicrobial agents.

- Fungal Inhibition : Research indicates that this compound exhibits significant antifungal activity against several pathogenic fungi. For instance, studies have shown its efficacy against Histoplasma capsulatum, a fungus responsible for histoplasmosis, suggesting potential use in treating fungal infections resistant to conventional therapies .

- Mechanism of Action : The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death. This property is crucial in developing treatments for infections caused by drug-resistant strains .

Therapeutic Applications

Overview : Beyond its antimicrobial properties, this compound has been investigated for various therapeutic applications.

- Potential in Cancer Treatment : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, making it a candidate for further research in oncology .

- Immunomodulatory Effects : this compound has shown potential as an immunomodulator. Its ability to influence immune responses could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Agricultural Applications

Overview : this compound's antifungal properties extend beyond human medicine; it also holds promise in agriculture.

- Fungicide Development : Given its effectiveness against plant pathogens, this compound can be developed into a natural fungicide. This application is particularly relevant for sustainable agriculture practices aiming to reduce chemical pesticide use .

- Plant Growth Promotion : Some studies suggest that this compound may enhance plant growth and resistance to diseases, thereby improving crop yields and sustainability in agricultural practices .

Data Table: Summary of this compound Applications

Case Studies

-

Antifungal Efficacy Study :

- A study evaluated the antifungal activity of this compound against Histoplasma capsulatum and demonstrated a significant reduction in fungal viability when treated with the compound. This research supports the potential of this compound as a therapeutic option for systemic fungal infections.

-

Cancer Cell Line Research :

- In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. These findings suggest that further exploration could lead to novel cancer therapies based on this compound.

-

Agricultural Field Trials :

- Field trials assessing the efficacy of this compound as a fungicide showed promising results in controlling Plasmopara viticola, the causative agent of downy mildew in crops. The trials indicated improved plant health and yield compared to untreated controls.

作用機序

The mechanism of action of albrassitriol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

類似化合物との比較

Albrassitriol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

Drim-7-ene-9,11-diol-6-one: An intermediate in the synthesis of this compound.

12-Hydroxythis compound: A hydroxylated derivative of this compound with similar biological activities.

Drim-8(12)-en-6β,7α,9α,11-tetraol: Another sesquiterpenoid with comparable properties.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

生物活性

Albrassitriol is a bioactive compound primarily derived from plant sources, particularly from the Brassica species. It belongs to a class of natural products known as drimane sesquiterpenes, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound has been achieved through various chemical methods. A notable approach involves the use of a singlet oxygen [4 + 2] cycloaddition reaction, which allows for the efficient construction of its complex molecular structure. This method has facilitated the production of both (-)-albrassitriol and its analogs, enabling further biological evaluations .

Table 1: Summary of Synthesis Methods for this compound

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research has shown that drimane sesquiterpenes, including this compound, possess potent antibacterial and antifungal effects. For instance, studies have demonstrated that these compounds can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. In particular, it has shown potential anticancer activity against liver cancer cells (HepG2), with IC50 values ranging from 11.99 to 25.58 μM. Importantly, this compound exhibits low cytotoxicity towards normal liver cells (HL7702), suggesting a favorable therapeutic index .

Table 2: Biological Activity of this compound

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various contexts:

- Cancer Treatment : A study focused on the effects of this compound on HepG2 cells revealed its ability to induce apoptosis and inhibit cell proliferation, suggesting mechanisms that could be exploited in cancer therapy.

- Antimicrobial Applications : The isolation of this compound from fungal sources such as Schizophyllum commune has prompted investigations into its use as a natural antimicrobial agent, particularly against resistant strains of bacteria and fungi .

特性

IUPAC Name |

(1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPFZPBMMIWKKY-NZBPQXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149299 | |

| Record name | Albrassitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110557-39-6 | |

| Record name | Albrassitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110557396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albrassitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。